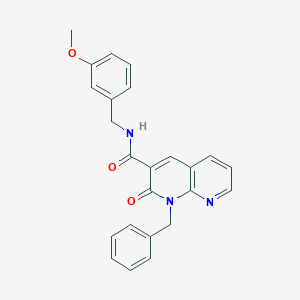

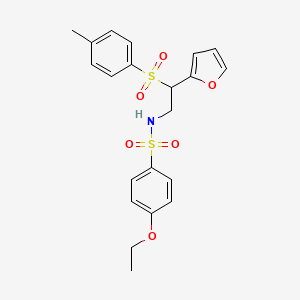

![molecular formula C22H26N2O3S B2370878 N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]-5,6,7,8-四氢萘-2-磺酰胺 CAS No. 941873-76-3](/img/structure/B2370878.png)

N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]-5,6,7,8-四氢萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you mentioned is related to Apixaban , a direct inhibitor of activated factor X (FXa) used as an anticoagulant for the prevention of venous thromboembolism and stroke in atrial fibrillation .

Synthesis Analysis

The synthesis of related compounds involves acylation of starting materials followed by cyclization under basic conditions . A patent describes a process for the preparation of crystalline Form N-1 of apixaban .Molecular Structure Analysis

The molecular structure of the compound is complex, with a bicyclic tetrahydropyrazolopyridinone scaffold . The structure includes a p-methoxyphenyl P1 and a neutral heterocycle .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include acylation and cyclization . Modification of the carboxamido linker was done to eliminate potential in vivo hydrolysis to a primary aniline .Physical And Chemical Properties Analysis

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . The average mass is 459.497 Da .科学研究应用

除草活性

N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]-5,6,7,8-四氢萘-2-磺酰胺及相关化合物已被研究其除草活性。具体而言,已研究了手性衍生物的合成及其除草效果,表明在这些测试中某些异构体是活性形式 (Hosokawa et al., 2001)。

抗血栓素治疗

N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]-5,6,7,8-四氢萘-2-磺酰胺的衍生物已被合成作为研究强效血栓素A2前列腺素(TP)受体拮抗剂的一部分。这些类似物显示了发展抗血栓素治疗的有希望线索,其中一些化合物表现出对人类TP受体的可逆和不可逆抑制 (Wang et al., 2014)。

碳酸酐酶抑制

研究还集中在N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]-5,6,7,8-四氢萘-2-磺酰胺的衍生物对人类碳酸酐酶同功酶的抑制效果上。这包括研究对这些同功酶的最有效抑制效果 (Akbaba et al., 2014)。

抗微生物活性

已对新的四氢萘磺酰胺衍生物进行了研究,以探讨其作为抗微生物剂的潜力。这项研究包括合成这些化合物并测试它们对各种细菌和真菌病原体的抑制活性 (Mohamed et al., 2021)。

5-HT7受体激动作用

另一个研究领域是合成和评价N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]-5,6,7,8-四氢萘-2-磺酰胺衍生物作为5-HT7受体激动剂。已探索了这些化合物的结构-亲和力和-活性关系,以了解它们对该受体的影响 (Leopoldo et al., 2007)。

作用机制

Target of Action

The primary target of this compound is Factor Xa (FXa) , a key enzyme in the coagulation cascade . FXa plays a crucial role in blood clotting, converting prothrombin to thrombin, which then acts to convert fibrinogen to fibrin, leading to clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, acting as a competitive inhibitor . This prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, as thrombin is a potent activator of platelets . Therefore, the compound’s action affects both the coagulation pathway and platelet function.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in an antithrombotic effect . This means the compound can prevent the formation of harmful blood clots. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, pH levels can impact the compound’s stability and solubility, potentially affecting its bioavailability. Additionally, the presence of other drugs could influence its action through potential drug-drug interactions .

属性

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-16-14-19(10-12-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-11-9-17-6-2-3-7-18(17)15-20/h9-12,14-15,23H,2-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDWBDDMEJUTOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2370795.png)

![2-Bromo-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2370796.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2370800.png)

![1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B2370807.png)

![4-oxo-8-phenyl-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2370815.png)

![N-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2370816.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370817.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2370818.png)